molecular formula C14H18O2 B5635733 methyl 4-phenylcyclohexanecarboxylate

methyl 4-phenylcyclohexanecarboxylate

Cat. No.: B5635733
M. Wt: 218.29 g/mol
InChI Key: APZUMPUMIRTOSP-UHFFFAOYSA-N
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Description

Methyl 4-phenylcyclohexanecarboxylate is a cyclohexane-based ester featuring a phenyl group at the 4-position of the cyclohexane ring and a methoxycarbonyl group (-COOCH₃) at the 1-position. The phenyl substituent introduces aromaticity, enhancing molecular rigidity and influencing reactivity compared to aliphatic analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4-phenylcyclohexanecarboxylate with analogous cyclohexanecarboxylate esters, focusing on molecular structure, physicochemical properties, reactivity, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Substituent (Position 4) Molecular Weight (g/mol) Key Structural Features
This compound* C₁₄H₁₆O₂ Phenyl (C₆H₅) ~218.28 Aromatic ring, increased steric bulk
Methyl 4-methylcyclohexanecarboxylate C₉H₁₆O₂ Methyl (CH₃) 156.23 Aliphatic substituent, lower rigidity
Methyl cyclohexanecarboxylate C₈H₁₂O₂ None 142.20 Unsubstituted cyclohexane ring
Methyl 4-hydroxycyclohexanecarboxylate C₈H₁₂O₃ Hydroxyl (-OH) 156.18 Polar functional group, hydrogen bonding
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₅H₁₄N₂O₂S Cyanophenyl 298.35 Heterocyclic core, electron-withdrawing groups

*Calculated based on analogs in .

  • Key Insights: The phenyl group in this compound increases molecular weight and steric hindrance compared to methyl or hydroxyl substituents .

Physicochemical Properties

Boiling Points and Solubility

Compound Name Boiling Point (°C) Solubility (25°C)
This compound* ~250–270 (estimated) Low in water; soluble in organic solvents (e.g., ethanol, ether)
Methyl 4-methylcyclohexanecarboxylate 183 Insoluble in water; miscible with alcohols, ethers
Methyl cyclohexanecarboxylate 183 Insoluble in water; soluble in ethanol, acetone
Methyl 4-hydroxycyclohexanecarboxylate ~200–220 Moderate water solubility due to -OH group

*Estimated based on analogs in .

  • Key Insights: The phenyl group reduces water solubility compared to hydroxyl-substituted analogs but enhances compatibility with non-polar solvents . Higher boiling points in phenyl derivatives correlate with increased molecular weight and intermolecular forces .

Hydrolysis and Ester Reactivity

  • This compound : The electron-withdrawing phenyl group accelerates ester hydrolysis under acidic or basic conditions compared to methyl-substituted analogs .
  • Methyl 4-hydroxycyclohexanecarboxylate : The hydroxyl group enables derivatization (e.g., etherification, acetylation), making it a precursor for drug intermediates .
  • Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: The thioxo and cyano groups facilitate nucleophilic substitutions, relevant in heterocyclic chemistry .

Properties

IUPAC Name

methyl 4-phenylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZUMPUMIRTOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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